(2S,4R)-4-(naphthalen-2-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride
Overview
Description
(2S,4R)-4-(naphthalen-2-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride is a chiral compound with a pyrrolidine ring substituted with a naphthalen-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-4-(naphthalen-2-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an amino acid derivative.
Introduction of the Naphthalen-2-ylmethyl Group: This step involves the alkylation of the pyrrolidine ring with a naphthalen-2-ylmethyl halide under basic conditions.
Resolution of Enantiomers: The resulting racemic mixture can be resolved into its enantiomers using chiral chromatography or other resolution techniques.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated resolution techniques, and advanced purification methods.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-4-(naphthalen-2-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the naphthalen-2-ylmethyl group, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various alkyl or aryl groups.
Scientific Research Applications
(2S,4R)-4-(naphthalen-2-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of (2S,4R)-4-(naphthalen-2-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The exact pathways and targets would require further experimental validation.
Comparison with Similar Compounds
Similar Compounds
- (2S,4R)-4-(benzyl)pyrrolidine-2-carboxylic acid hydrochloride
- (2S,4R)-4-(phenylmethyl)pyrrolidine-2-carboxylic acid hydrochloride
Uniqueness
(2S,4R)-4-(naphthalen-2-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride is unique due to the presence of the naphthalen-2-ylmethyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds.
Properties
IUPAC Name |
(2S,4R)-4-(naphthalen-2-ylmethyl)pyrrolidine-2-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2.ClH/c18-16(19)15-9-12(10-17-15)7-11-5-6-13-3-1-2-4-14(13)8-11;/h1-6,8,12,15,17H,7,9-10H2,(H,18,19);1H/t12-,15+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVZSBIGXYDFEPP-YLCXCWDSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)CC2=CC3=CC=CC=C3C=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN[C@@H]1C(=O)O)CC2=CC3=CC=CC=C3C=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60376031 | |
Record name | (2S,4R)-4-(naphthalen-2-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60376031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1049740-41-1 | |
Record name | (2S,4R)-4-(naphthalen-2-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60376031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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